molecular formula C8H10N2O3 B13778507 N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide

N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide

Cat. No.: B13778507
M. Wt: 182.18 g/mol
InChI Key: VXFIWLIQVKGGSM-UHFFFAOYSA-N
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Description

N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide is a chemical compound with a unique structure that includes an amino group, a methyl group, and an oxopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 5-amino-2-methyl-6-oxopyran-3-carboxylic acid with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxopyran ring can be reduced to form hydroxypyran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxypyran derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide: Unique due to its specific structure and functional groups.

    5-amino-2-methyl-6-oxopyran-3-carboxylic acid: Similar structure but different functional group.

    N-(5-amino-2-methyl-6-oxopyran-3-yl)propionamide: Similar structure with a different acyl group.

Uniqueness

This compound is unique due to its combination of an amino group, a methyl group, and an oxopyran ring, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide

InChI

InChI=1S/C8H10N2O3/c1-4-7(10-5(2)11)3-6(9)8(12)13-4/h3H,9H2,1-2H3,(H,10,11)

InChI Key

VXFIWLIQVKGGSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)O1)N)NC(=O)C

Origin of Product

United States

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